1,3-Dimethyl-1H-pyrazole hydrochloride
CAS No.:
Cat. No.: VC20400423
Molecular Formula: C5H9ClN2
Molecular Weight: 132.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9ClN2 |
---|---|
Molecular Weight | 132.59 g/mol |
IUPAC Name | 1,3-dimethylpyrazole;hydrochloride |
Standard InChI | InChI=1S/C5H8N2.ClH/c1-5-3-4-7(2)6-5;/h3-4H,1-2H3;1H |
Standard InChI Key | FEXJCHDDGWUCAI-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a pyrazole ring substituted with methyl groups at the 1- and 3-positions, coupled with a hydrochloride counterion. Key spectroscopic identifiers include:
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 132.59 g/mol | |
Proton Affinity | 933.9 kJ/mol | |
Gas Basicity | 902.3 kJ/mol | |
Solubility | High in water, polar solvents |
The hydrochloride salt form improves stability and facilitates purification, critical for industrial applications .
Synthesis and Production
Synthetic routes to 1,3-dimethyl-1H-pyrazole hydrochloride typically involve the acid-catalyzed cyclization of hydrazine derivatives with diketones or alkynes. A notable method employs 1,3-dimethylpyrazole treated with hydrochloric acid under controlled conditions to yield the hydrochloride salt . The Royal Society of Chemistry highlights cerium-based catalysts for pyrazole synthesis, though adaptations for this specific compound require further optimization .
Key Reaction Steps:
-
Cyclization of acetylacetone with methylhydrazine to form 1,3-dimethylpyrazole.
Industrial production emphasizes scalability through continuous flow reactors, ensuring consistent purity (>95%) validated via HPLC and NMR .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing bioactive molecules. Its methyl groups and nitrogen-rich core enable interactions with enzymes and receptors, making it a candidate for antiviral and anti-inflammatory drug development .
Agrochemical Development
In agrochemistry, derivatives of 1,3-dimethyl-1H-pyrazole hydrochloride exhibit herbicidal and fungicidal activities. The chloromethyl group enhances reactivity with plant pathogens, though field efficacy studies remain ongoing.
Organic Synthesis
The hydrochloride salt participates in nucleophilic substitution and coupling reactions. For example, it reacts with amines to form pyrazole-amide derivatives, useful in polymer chemistry .
Biological Activity and Mechanisms
While direct biological data on 1,3-dimethyl-1H-pyrazole hydrochloride is limited, structural analogs demonstrate notable activities:
Table 2: Comparative Biological Activities of Pyrazole Derivatives
Compound | Activity | IC₅₀/EC₅₀ | Source |
---|---|---|---|
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | Antitumor (MCF-7 cells) | 15 µM | |
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole | Anti-inflammatory | 32 µg/mL (MIC) |
The hydrochloride’s electrophilic chloromethyl group may facilitate covalent binding to biological targets, though in vitro toxicology profiles are pending .
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
Compound | Molecular Formula | Key Differences | Reactivity |
---|---|---|---|
1,3-Dimethylpyrazole | C₅H₈N₂ | Lacks hydrochloride; lower solubility | Moderate |
5-Bromo-1,3-dimethyl-1H-pyrazole | C₅H₇BrN₂·HCl | Bromine substituent enhances electrophilicity | High |
4-(Chloromethyl)phenyl derivative | C₁₂H₁₄Cl₂N₂ | Aromatic chloromethyl group; higher molecular weight | Versatile in cross-coupling |
The hydrochloride salt’s superior solubility and stability make it preferable for aqueous-phase reactions compared to non-ionic analogs .
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